molecular formula C8H10BrNO2S B13246334 (4-Bromo-2-methylphenyl)methanesulfonamide

(4-Bromo-2-methylphenyl)methanesulfonamide

カタログ番号: B13246334
分子量: 264.14 g/mol
InChIキー: QUOVSSCLLHUXMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Bromo-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H10BrNO2S

分子量

264.14 g/mol

IUPAC名

(4-bromo-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChIキー

QUOVSSCLLHUXMO-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)Br)CS(=O)(=O)N

製品の起源

United States
Foundational & Exploratory

The Methanesulfonamide Moiety: Mechanistic Versatility in Ion Channel Modulation and Antiproliferative Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the pharmacodynamic and mechanistic utility of the substituted methanesulfonamide group (


). Far from being a passive linker, this moiety acts as a critical "molecular anchor" in two distinct therapeutic classes: Class III Antiarrhythmics , where it facilitates high-affinity blockade of the hERG potassium channel (

), and Antineoplastic Agents , where it mediates Topoisomerase II poisoning and Tubulin destabilization.

Part 1: Physicochemical Foundation & Bioisosterism

The methanesulfonamide group is a non-classical isostere of the acetamide group (


). Its inclusion in drug design is often driven by three specific physicochemical advantages:
  • Acidity & Ionization: The

    
     of a methanesulfonamide proton is typically ~10.0, compared to ~15.0 for an amide. This increased acidity allows for stronger hydrogen bond donor capability at physiological pH.
    
  • Tetrahedral Geometry: Unlike the planar amide bond, the sulfur atom acts as a tetrahedral center, projecting the two oxygen atoms and the methyl group into specific spatial vectors that can probe unique receptor pockets.

  • Metabolic Stability: The sulfonamide bond is generally more resistant to hydrolysis by amidases and esterases than its carbonyl counterparts.

Part 2: Electrophysiological Modulation (Class III Antiarrhythmics)

Mechanism of Action: Channel Blockade

Substituted methanesulfonamides (e.g., Dofetilide, E-4031, Sotalol) are the archetype of Class III antiarrhythmics.[1] Their primary mechanism is the selective blockade of the rapid component of the delayed rectifier potassium current (


), encoded by the KCNH2 (hERG) gene.
Molecular Interaction at the hERG Pore

The hERG channel possesses a unique intra-cavitary binding site. The methanesulfonamide moiety engages in a critical "trapping" mechanism:

  • Hydrophobic Clamp: The aromatic rings attached to the sulfonamide scaffold engage in

    
    -
    
    
    
    stacking interactions with Tyr652 and Phe656 on the S6 transmembrane domain.
  • Polar Anchoring: The methanesulfonamide oxygen atoms act as hydrogen bond acceptors, interacting with the hydroxyl group of Ser624 (and potentially Thr623) at the base of the pore helix. This H-bond locks the drug inside the channel vestibule, preventing

    
     efflux during Phase 3 of the action potential.
    
Visualization: The Repolarization Blockade

The following diagram illustrates the impact of methanesulfonamide-mediated


 blockade on the cardiac action potential.

ActionPotential Resting Resting State (-85 mV) Depol Phase 0: Depolarization (Na+ Influx) Resting->Depol Stimulus Plateau Phase 2: Plateau (Ca2+ Influx) Depol->Plateau Repol_Normal Phase 3: Normal Repolarization (Kr Efflux) Plateau->Repol_Normal Normal Physiology Repol_Blocked Phase 3: Delayed Repolarization (Methanesulfonamide Block) Plateau->Repol_Blocked Drug Binding (hERG) Repol_Normal->Resting QT_Prolong QT Interval Prolongation (Refractory Period Extension) Repol_Blocked->QT_Prolong Result QT_Prolong->Resting Delayed Recovery

Caption: Schematic of Class III antiarrhythmic mechanism. The methanesulfonamide agent blocks the


 channel during Phase 3, delaying repolarization and extending the effective refractory period.
Protocol 1: hERG Current Inhibition Assay (Whole-Cell Patch Clamp)

Objective: Quantify the


 of a methanesulfonamide derivative against the hERG channel.
  • Cell Preparation: Use HEK293 cells stably expressing the KCNH2 gene. Culture in DMEM with 10% FBS and selection antibiotics (e.g., G418).

  • Electrophysiology Setup:

    • Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

    • Bath Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates hERG).

    • Repolarize to -50 mV for 2 seconds (removes inactivation, eliciting the tail current).

    • Record the peak tail current at -50 mV.

  • Drug Application: Perfusion of the test compound (0.1 nM to 10

    
    M) for 5 minutes until steady-state block is achieved.
    
  • Analysis: Normalize the peak tail current in the presence of drug to the baseline current. Fit data to the Hill equation:

    
    
    

Part 3: Antiproliferative Mechanisms (Oncology)

In oncology, the methanesulfonamide group shifts its role from a pore blocker to a protein-protein interface stabilizer or a tubulin polymerization inhibitor .

Mechanism A: Topoisomerase II Poisoning (Amsacrine)

Amsacrine (m-AMSA) utilizes a methanesulfonamide group on its anilino ring.[2][3]

  • Intercalation: The acridine ring intercalates into DNA base pairs.[4]

  • Ternary Complex Stabilization: The methanesulfonamide "head" group projects into the minor groove and interacts with the Topoisomerase II enzyme. It prevents the religation of the DNA strands, effectively freezing the enzyme-DNA complex (the "cleavable complex"). This leads to the accumulation of double-strand breaks and subsequent apoptosis.[4]

Mechanism B: Tubulin Destabilization (E7010 & TL-77)

Compounds like E7010 and TL-77 target the colchicine-binding site of


-tubulin.
  • Binding Mode: The sulfonamide moiety mimics the interaction of the acetamide group of colchicine derivatives but with higher affinity.

  • Effect: Prevents microtubule polymerization, arresting cells in the G2/M phase (mitosis) and leading to mitotic catastrophe.

Data Summary: Comparative Efficacy

The following table summarizes the impact of methanesulfonamide substitution on antiproliferative potency (Data synthesized from J. Med. Chem. and Mol. Pharmacol. sources).

CompoundTargetSubstitution (

)

/

Mechanism Note
Amsacrine Topo II3-methoxy-4-amino-methanesulfonamide0.1 - 0.5

M
Requires 1'-methanesulfonamide for Topo II trapping.
E7010 Tubulin4-methoxybenzenesulfonamide0.06 - 0.8

g/mL
Binds colchicine site; orally active.
TL-77 TubulinStyrylsulfonyl methylpyridine< 1.0

M
Induces G2/M arrest; superior bioavailability to Rigosertib.[5]
Dofetilide hERG4-nitrophenyl-methanesulfonamide~10 nM (hERG)Off-target risk for oncology leads.
Protocol 2: Tubulin Polymerization Assay (Turbidimetric)

Objective: Determine if a methanesulfonamide hit targets the microtubule machinery.

  • Reagents: Purified porcine brain tubulin (>99% pure), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup: Prepare a 96-well half-area plate kept on ice.

  • Reaction Mix:

    • Tubulin (3 mg/mL final concentration) in PEM buffer + 1 mM GTP.

    • Add Test Compound (10

      
      M) or Vehicle (DMSO).
      
    • Positive Control: Colchicine (inhibitor) or Paclitaxel (stabilizer).

  • Measurement:

    • Transfer plate to a pre-warmed spectrophotometer (37°C).

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Polymerization: Sigmoidal increase in OD340.

    • Inhibition (Methanesulfonamide effect): Flat line or significantly reduced slope and Vmax compared to control.

Part 4: Structural Optimization Workflow

When developing methanesulfonamides, distinguishing between "Channel Blockers" and "Enzyme Inhibitors" is a critical SAR (Structure-Activity Relationship) challenge.

SAR_Workflow Hit Methanesulfonamide Hit (Scaffold Identified) Screen_1 Primary Screen: Cytotoxicity (MTT) Hit->Screen_1 Decision Active? Screen_1->Decision Branch_Onco Path A: Oncology Lead Decision->Branch_Onco Yes Branch_Cardio Path B: Antiarrhythmic Lead Decision->Branch_Cardio No (but binds Ion Channels) Assay_Tubulin Tubulin Polymerization Assay Branch_Onco->Assay_Tubulin Assay_hERG hERG Patch Clamp (Safety or Target?) Branch_Cardio->Assay_hERG Assay_Tubulin->Assay_hERG Check Cardiotoxicity Opt_A Optimize: Increase Hydrophobicity (Target Colchicine Site) Assay_hERG->Opt_A High hERG Block (Undesired) Opt_B Optimize: Linker Length (Target Pore Residues) Assay_hERG->Opt_B Refine Potency

Caption: Decision tree for methanesulfonamide scaffold optimization, highlighting the divergence between antineoplastic and antiarrhythmic development pathways.

References

  • Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin. PubMed. [Link] (Search Term: E7010 mechanism)

  • Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. National Institutes of Health (PMC). [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link][6]

  • In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. [Link][7]

  • Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. Journal of Medicinal Chemistry. [Link]

Sources

Literature review of 4-substituted benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Substituted Benzenesulfonamides

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold

The 4-substituted benzenesulfonamide is a privileged scaffold in medicinal chemistry and drug development. Its remarkable versatility is demonstrated by its presence in a vast array of therapeutic agents, including antibacterial "sulfa drugs," anticancer agents, anti-inflammatory compounds, diuretics, and antivirals.[1][2][3][4] The sulfonamide group (—SO₂NH—) is a key pharmacophore, often acting as a bioisostere of a carboxylic acid.[5] It can engage in crucial hydrogen bonding interactions and serve as a zinc-binding group in various metalloenzymes, contributing to the biological activity of these drugs.[4]

The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. However, the synthesis is not without its challenges, which primarily revolve around achieving regioselective substitution on the benzene ring and ensuring compatibility with a wide range of functional groups.

This guide provides a comprehensive overview of the core synthetic strategies for preparing 4-substituted benzenesulfonamides. We will begin with the foundational classical approach and progress to modern catalytic and one-pot methodologies that offer enhanced efficiency, milder conditions, and broader substrate scope. Each section is designed to provide not only procedural details but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Chapter 1: The Classical Pathway: Chlorosulfonation and Amination

The most traditional and industrially significant route to benzenesulfonamides is a two-step process: the electrophilic chlorosulfonation of a substituted benzene, followed by the nucleophilic addition of an amine to the resulting sulfonyl chloride. This method is robust and cost-effective, making it a workhorse for the synthesis of many foundational sulfonamide drugs.

Step 1: Synthesis of 4-Substituted Benzenesulfonyl Chlorides

The introduction of the sulfonyl chloride moiety (—SO₂Cl) onto the aromatic ring is achieved via electrophilic aromatic substitution (EAS).

Mechanism and Rationale

The reaction typically employs chlorosulfonic acid (HSO₃Cl) as both the reagent and solvent. In this strongly acidic medium, an equilibrium generates the potent electrophile, sulfur trioxide (SO₃), or potentially the sulfur dioxide cation radical (SO₂Cl⁺).[6][7] The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation known as a sigma complex.[8] Subsequent loss of a proton re-aromatizes the ring, yielding the benzenesulfonyl chloride.

The regiochemical outcome is dictated by the electronic nature of the substituent already present on the benzene ring.

  • Electron-Donating Groups (EDGs) , such as alkyl, alkoxy, and acetamido groups, are ortho, para-directors. Due to steric hindrance, the para (4-position) product is often the major isomer formed.[8]

  • Electron-Withdrawing Groups (EWGs) are meta-directors, making this classical route less suitable for direct synthesis of 4-substituted benzenesulfonamides from starting materials bearing such groups.

The causality behind using low temperatures (typically 0–15°C) is critical; the reaction is highly exothermic, and careful temperature control is necessary to prevent the formation of undesired byproducts, such as diaryl sulfones, and to minimize charring or decomposition of sensitive substrates.[4]

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This protocol details the synthesis of a crucial intermediate for many sulfa drugs.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube. Cool the flask in an ice-water bath.

  • Reagent Addition: To the flask, add acetanilide (1.0 eq). Begin stirring and slowly add chlorosulfonic acid (approx. 4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Drying: Dry the solid under vacuum to yield 4-acetamidobenzenesulfonyl chloride. The product is often used in the next step without further purification.

Step 2: Formation of the Sulfonamide S-N Bond

The second step involves the reaction of the synthesized sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.

Mechanism and Rationale

This is a classic nucleophilic acyl substitution-type reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group.

This reaction generates one equivalent of hydrochloric acid (HCl). The presence of a base is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9] Common choices for the base include pyridine, triethylamine, or an excess of the reacting amine itself. The choice of base and solvent can influence reaction rate and ease of purification.

Experimental Protocol: Synthesis of a Generic 4-Acetamidobenzenesulfonamide
  • Setup: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by the addition of a base like pyridine or triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue. If the product is a solid, it will precipitate and can be collected. If it is an oil, extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 4-acetamidobenzenesulfonamide.

Workflow Visualization

G cluster_0 Chapter 1: Classical Synthesis Start Substituted Benzene (e.g., Acetanilide) Step1 Chlorosulfonation Start->Step1 Intermediate 4-Substituted Benzenesulfonyl Chloride Step1->Intermediate Step2 Amination Intermediate->Step2 Product 4-Substituted Benzenesulfonamide Step2->Product Reagent1 HSO₃Cl (Chlorosulfonic Acid) Reagent1->Step1 Reagent2 Primary/Secondary Amine + Base Reagent2->Step2

Caption: Workflow for the classical synthesis of 4-substituted benzenesulfonamides.

Chapter 2: Modern Catalytic and Convergent Strategies

While robust, the classical approach suffers from limitations, including the use of harsh, corrosive reagents (chlorosulfonic acid), limited functional group tolerance, and potential regioselectivity issues.[10] To overcome these drawbacks, modern organic chemistry has introduced a suite of milder and more versatile catalytic methods.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and has been successfully adapted for the synthesis of sulfonamides.[11][12] This methodology allows for the coupling of aryl halides or triflates with sulfonamides, providing a modular route to complex molecules.

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Association & Deprotonation: The sulfonamide coordinates to the palladium center. A base then deprotonates the sulfonamide nitrogen.

  • Reductive Elimination: The aryl group and the sulfonamidate group couple, forming the Ar-N bond of the final product and regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are commonly used.[12] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the weakly acidic sulfonamide.[12]

Experimental Protocol: Buchwald-Hartwig Synthesis of an N-Arylbenzenesulfonamide
  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 4-substituted aryl halide (1.0 eq), the primary sulfonamide (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110°C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired product.

Catalytic Cycle Visualization

G center Buchwald-Hartwig Cycle Pd0 Pd(0)Lₙ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X (L)ₙ OA->PdII_Aryl Deprotonation Base-Assisted Deprotonation PdII_Aryl->Deprotonation RE Reductive Elimination RE->Pd0 Product Ar-NHRSO₂R' RE->Product PdII_Amide Ar-Pd(II)-NRSO₂R' (L)ₙ Deprotonation->PdII_Amide PdII_Amide->RE ArylHalide Ar-X ArylHalide->OA Sulfonamide H₂NRSO₂R' Sulfonamide->Deprotonation Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination for sulfonamide synthesis.

Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that predates palladium-based methods.[13][14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations employ soluble copper salts and ligands, enabling the reaction to proceed under significantly milder conditions.[13][15]

This approach is particularly valuable as copper is more abundant and less expensive than palladium. The reaction typically involves coupling an aryl halide (often an iodide or bromide) with a sulfonamide in the presence of a Cu(I) catalyst and a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine.

Convergent and One-Pot Strategies

Recent innovations have focused on increasing synthetic efficiency by telescoping multiple steps into a single reaction vessel. These one-pot methods reduce waste, save time, and avoid the isolation of potentially unstable intermediates like sulfonyl chlorides.[16]

  • From Thiols: This strategy involves the in situ oxidative chlorination of readily available thiols to generate sulfonyl chlorides, which are then immediately trapped by an amine present in the same pot.[9][17] Oxidants like N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate (NaDCC) are used for this transformation.[9][17]

  • From Arylboronic Acids: Palladium catalysis can be used to couple arylboronic acids with a sulfonyl chloride source, providing a convergent route that leverages the vast commercial availability of boronic acids.[10]

  • From Carboxylic Acids: A novel approach uses a copper-catalyzed decarboxylative halosulfonylation to convert aromatic carboxylic acids directly into sulfonyl chlorides, which are then aminated in a one-pot sequence.[5][18][19] This method is powerful as it uses common and stable carboxylic acids as starting materials.

  • From Aryl Halides and SO₂ Surrogates: An elegant palladium-catalyzed method couples aryl halides with a safe, solid sulfur dioxide surrogate (like DABSO).[16] The resulting sulfinate salt intermediate is then oxidized and reacted with an amine in the same pot to furnish the sulfonamide.[16][20]

Chapter 3: Summary and Method Comparison

The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, functional group tolerance, and cost considerations.

MethodStarting MaterialsKey Reagents / CatalystsTypical ConditionsAdvantagesDisadvantages
Classical Substituted Arene, AmineHSO₃Cl, Base (e.g., Pyridine)0°C to RTInexpensive, Scalable, RobustHarsh acidic conditions, Limited functional group tolerance, Safety concerns with HSO₃Cl
Buchwald-Hartwig Aryl Halide/Triflate, SulfonamidePd catalyst, Phosphine Ligand, Strong Base (e.g., NaOt-Bu)80-110°C, Inert atm.Excellent functional group tolerance, High yields, Broad scopeCost of catalyst and ligands, Air/moisture sensitive, Requires inert atmosphere
Ullmann-Type Aryl Halide, SulfonamideCu(I) salt, Ligand (e.g., Phenanthroline), Base100-150°CLess expensive catalyst than Pd, Good for specific substratesOften requires higher temperatures than Pd, Can have narrower scope
One-Pot (from Thiols) Thiol, AmineOxidant (e.g., NCS), BaseRoom TemperatureMild conditions, Avoids isolation of sulfonyl chlorideThiol starting materials can be odorous
One-Pot (from Acids) Carboxylic Acid, AmineCu catalyst, SO₂Cl₂, BasePhotochemical/ThermalUses readily available starting materials, High efficiencyNewer method, may have specific substrate limitations
One-Pot (from SO₂) Aryl Halide, Amine, SO₂ surrogatePd catalyst, Oxidant (e.g., Bleach)Room Temp to 80°CConvergent, Avoids sulfonyl chlorides, Mild conditionsRequires specific SO₂ surrogate, Multi-component reaction optimization

Conclusion and Future Outlook

The synthesis of 4-substituted benzenesulfonamides has evolved significantly from its classical origins. While the chlorosulfonation-amination sequence remains a cornerstone for large-scale industrial production, modern catalytic chemistry has opened the door to unprecedented molecular complexity and synthetic efficiency. Palladium- and copper-catalyzed cross-coupling reactions provide mild and highly functional-group-tolerant alternatives, enabling late-stage functionalization and the construction of diverse compound libraries.

The future of this field lies in the continued development of more sustainable and efficient methodologies. The rise of one-pot, convergent strategies that minimize waste and utilize readily available starting materials represents a significant step forward.[9][21] As our understanding of catalysis deepens, we can expect the emergence of even more powerful tools for constructing this vital pharmacophore, further empowering the discovery of next-generation therapeutics.

References

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Micro-organisms.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Unknown Source.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sulfonation and Chlorosulfon
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Aromatic sulfon
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
  • Module 5 : Electrophilic Arom
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC.
  • Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020). YouTube.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Chemistry Portal.
  • Palladium-Catalyzed Amino-Sulfonylation of Aryl Iodide Derivatives via the Insertion of Sulfur Dioxide: One-Pot Synthesis of Aryl Primary Sulfonamides with Thiourea Dioxides.
  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem.
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Ullmann condens
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Unknown Source.
  • Ullmann Reaction. Thermo Fisher Scientific - US.

Sources

Methodological & Application

Application Note: Strategic Synthesis of N-(Aryl)methanesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of N-aryl methanesulfonamides is a cornerstone transformation in medicinal chemistry, serving as a bioisostere for carboxylic acids and a critical pharmacophore in drugs such as Dofetilide , Sotalol , and Ibutilide . While the reaction between an aniline and methanesulfonyl chloride (MsCl) appears trivial, it is plagued by a common failure mode: bis-sulfonylation .

This guide moves beyond standard textbook procedures to provide a robust, failure-resistant protocol. It addresses the kinetic and thermodynamic drivers of mono- vs. bis-sulfonylation and provides a "Rescue Protocol" to recover product from over-reacted batches.

Mechanistic Analysis & Critical Control Points[1]

The Bis-Sulfonylation Trap

The primary challenge in this synthesis is that the product (N-aryl sulfonamide) is often more acidic than the starting material (aniline), yet the anion formed is still nucleophilic enough to react with a second equivalent of MsCl.

  • Aniline pKa: ~25-30 (DMSO)[1]

  • Sulfonamide pKa: ~10 (DMSO)

In the presence of base, the mono-sulfonamide is rapidly deprotonated. If local concentrations of MsCl are high, the sulfonamide anion attacks a second MsCl molecule, forming the N,N-bis(methylsulfonyl)aniline.

Reaction Mechanism Visualization

The following diagram illustrates the competing pathways and the "Rescue" loop.

ReactionMechanism Start Aniline (R-NH2) Inter Tetrahedral Intermediate Start->Inter + MsCl Slow Addition MsCl MsCl Mono Mono-Sulfonamide (Target) Inter->Mono - HCl Bis Bis-Sulfonamide (Impurity) Mono->Bis + MsCl (Excess) Fast Kinetics Rescue Hydrolysis Rescue (NaOH/MeOH) Bis->Rescue Hydrolysis Rescue->Mono Selective Cleavage

Figure 1: Mechanistic pathway showing the kinetic trap of bis-sulfonylation and the thermodynamic rescue loop.

Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous)

Best for: Valuable intermediates, gram-scale, moisture-sensitive substrates.

Reagents:

  • Aniline Substrate (1.0 equiv)[2]

  • Methanesulfonyl Chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried RBF with Aniline and TEA in DCM. Cool to 0 °C (ice bath).

    • Why: Lower temperature reduces the reaction rate, increasing selectivity for the mono-product.

  • Controlled Addition: Dilute MsCl in a small volume of DCM. Add this solution dropwise over 30 minutes.

    • Critical: High local concentration of MsCl promotes bis-sulfonylation.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check TLC.

    • Rf Values: Bis-sulfonamide (High Rf, non-polar) > Aniline > Mono-sulfonamide (Low Rf, polar, often streaks).

  • Workup:

    • Quench with saturated NaHCO₃.[1][3]

    • Wash organic layer with 1M HCl (removes unreacted aniline and pyridine/TEA).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[4]

Protocol B: The "Green" Method (Schotten-Baumann)

Best for: Robust substrates, scale-up (>10g), avoiding organic bases.

Reagents:

  • Aniline (1.0 equiv)[2]

  • MsCl (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Solvent System: 2:1 Water : Acetone (or Water : DCM biphasic)

Step-by-Step Procedure:

  • Dissolve Na₂CO₃ in water.[1] Add Aniline and Acetone.[1][5]

  • Cool to 0 °C.

  • Add MsCl dropwise.[1][6][7] The reaction may exotherm slightly.[1]

  • Stir vigorously (critical for biphasic systems) for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~2-3. The sulfonamide often precipitates as a solid.[1] Filter and wash with water.[1]

Troubleshooting & The "Rescue Protocol"

If Protocol A/B fails and you observe significant bis-sulfonylation (spot with high Rf), do not discard the batch. The N-S bond in the bis-sulfonimide is highly electrophilic and can be selectively cleaved.

Protocol C: Selective Hydrolysis of Bis-Sulfonamides

Theory: The bis-sulfonamide is an activated imide.[1] Hydroxide attacks the sulfur, releasing the mono-sulfonamide anion (which is electronically shielded from further attack) and methanesulfonate.

Procedure:

  • Dissolve the crude mixture (containing bis-product) in MeOH:THF (1:1) .

  • Add 2M NaOH (3.0 equiv).

  • Stir at 50 °C for 1-3 hours.

  • Monitor: The high Rf spot (Bis) will disappear, converting to the lower Rf spot (Mono).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1][3][5]

Data Comparison Table
FeatureProtocol A (Anhydrous)Protocol B (Aqueous)Protocol C (Rescue)
Selectivity High (if temp controlled)Moderate100% (converts bis to mono)
Purification Acid wash removes aminePrecipitationStandard extraction
Atom Economy GoodExcellentPoor (requires extra steps)
Key Risk Bis-sulfonylationHydrolysis of MsClSaponification of esters (if present)

Decision Workflow

Use this logic tree to determine the correct path for your specific substrate.[1]

Workflow Start Start Synthesis CheckSol Is substrate water soluble? Start->CheckSol RouteA Route A: DCM/Pyridine CheckSol->RouteA No (Lipophilic) RouteB Route B: Schotten-Baumann CheckSol->RouteB Yes (Hydrophilic) Analyze Analyze Crude (TLC/LCMS) RouteA->Analyze RouteB->Analyze Result Result? Analyze->Result Success Purify & Isolate Result->Success Mono Product Fail Bis-sulfonamide Major Product Result->Fail Bis Product Rescue Perform Protocol C (NaOH Hydrolysis) Fail->Rescue Rescue->Success Recovered

Figure 2: Operational workflow for selecting synthesis route and handling deviations.

References

  • Organic Syntheses. Methanesulfonyl Cyanide (and general sulfonyl chloride handling).[1][6] Org.[1][6][8][9][10] Synth. 1977 , 57, 88. [Link]

  • Javorskis, T., et al. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.[1][8][11] J. Org.[1][8] Chem. 2017 , 82, 13423–13434. (Discusses stability and hydrolysis mechanisms). [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group. (Data supporting pKa differential mechanism). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-arylation of methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-ARYL-MSA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting for C-N Cross-Coupling of Methanesulfonamide

Executive Summary & Triage

User Context: You are attempting to couple methanesulfonamide (


) with an aryl electrophile.
The Core Challenge:  Methanesulfonamide presents a paradox in cross-coupling. It is significantly more acidic (

in

) than typical amines, making it prone to deprotonation, yet the resulting anion is poorly nucleophilic due to the electron-withdrawing sulfonyl group. Furthermore, the sulfonamide motif can competitively bind to metal centers (

- vs

-binding), leading to catalyst poisoning.

Triage: Select Your Pathway Before proceeding, select the protocol that matches your substrate availability and cost constraints.

MethodSelection Start Start: Choose Electrophile ArX Aryl Halide (Cl, Br, I) (Standard) Start->ArX ArB Aryl Boronic Acid (Oxidative Coupling) Start->ArB PdRoute Palladium Catalysis (High Cost, High Yield, Broad Scope) ArX->PdRoute High Value / Complex Substrate CuRoute Copper Catalysis (Ullmann) (Low Cost, High Temp, Narrower Scope) ArX->CuRoute Simple Substrate / Cost Sensitive ChanLam Chan-Lam Coupling (Air Stable, RT, Green) ArB->ChanLam Functional Group Sensitivity

Figure 1: Decision matrix for selecting the optimal catalytic system based on electrophile availability and substrate complexity.

Critical Protocols (The "Hardware")

Protocol A: The "Gold Standard" (Palladium-Catalyzed)

Best for: Complex drug intermediates, aryl chlorides, and substrates with base-sensitive groups.

The Logic: We utilize BrettPhos or tBuBrettPhos .[1][2] These bulky, electron-rich biarylphosphine ligands facilitate the difficult reductive elimination of the electron-deficient sulfonamide. We use a precatalyst (G3/G4) to ensure rapid, irreversible activation of the Pd species, preventing the formation of inactive Pd-dimers.

ComponentRecommendationMechanistic Rationale
Catalyst BrettPhos Pd G4 (1–3 mol%)Ensures 1:1 L:Pd ratio; prevents induction periods common with

.
Ligand BrettPhos (1–3 mol%)Large cone angle promotes reductive elimination; electron richness aids oxidative addition of Ar-Cl.
Base

(1.5 equiv)
Milder than NaOtBu; matches the

of sulfonamide without triggering

side reactions.
Solvent t-BuOH or Dioxane

can assist in proton transfer steps via a "shuttle" mechanism.
Temp 80–110 °CRequired to overcome the activation energy of the transmetallation step.

Step-by-Step Workflow:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Methanesulfonamide (1.2 equiv),

    
      (1.5 equiv), and BrettPhos Pd G4  (2 mol%).
    
  • Crucial: Cap and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3).

  • Add anhydrous t-BuOH (0.2 M concentration) via syringe.

  • Heat to 100 °C for 4–12 hours.

  • QC Check: Filter through Celite, elute with EtOAc. If residue is purple/black, Pd precipitation occurred (see Troubleshooting).

Protocol B: The "Workhorse" (Copper-Catalyzed Ullmann)

Best for: Aryl Iodides/Bromides, gram-scale synthesis, cost reduction.

The Logic: Copper requires a bidentate ligand to prevent disproportionation and stabilize the Cu(I) species. We use DMEDA or trans-1,2-diaminocyclohexane to form a rigid chelate.

ComponentRecommendationMechanistic Rationale
Catalyst CuI (10 mol%)Inexpensive Cu(I) source.
Ligand DMEDA (20 mol%)

-dimethylethylenediamine stabilizes the Cu-amido intermediate.
Base

or

Insoluble bases require vigorous stirring; particle size matters.
Solvent DMSO or DMF High polarity needed to solubilize the inorganic base and stabilize the polar transition state.

Step-by-Step Workflow:

  • Charge vial with CuI (10 mol%), Aryl Iodide (1.0 equiv), Methanesulfonamide (1.5 equiv), and

    
      (2.0 equiv).
    
  • Evacuate and backfill with Argon (Cu(I) is easily oxidized to inactive Cu(II) in air).

  • Add DMSO (1.0 M - concentrated is better for Cu).

  • Add DMEDA (20 mol%) via syringe last.

  • Heat to 90–120 °C. Note: Blue/Green color indicates catalyst death (oxidation).

Troubleshooting Center (FAQs)

Ticket #001: "I see full conversion of starting material, but the mass spec shows [M+1] corresponding to the de-halogenated arene (Ar-H)."

  • Diagnosis: Protodehalogenation .[3] This is the "Blue Screen of Death" for cross-coupling. The Pd-Ar intermediate is capturing a hydride instead of the sulfonamide.

  • Root Cause:

    • Solvent Source: Alcohols (like t-BuOH) can act as hydride sources at high temps if the catalytic cycle is slow.

    • Ligand Issues: If the reductive elimination is too slow (steric crowding), the Pd-Ar species waits and eventually grabs a proton.

  • Solution:

    • Switch solvent to Dioxane or Toluene (non-protic).

    • Increase the concentration of Methanesulfonamide (to 1.5–2.0 equiv) to outcompete the hydride transfer.

    • Lower the temperature by 10°C.

Ticket #002: "The reaction mixture turned black immediately, and no product formed."

  • Diagnosis: Pd Black Precipitation . The ligands have dissociated, and colloidal Palladium has formed (inactive).

  • Root Cause:

    • Oxidation: Incomplete degassing. Phosphine ligands (like BrettPhos) oxidize to phosphine oxides, which cannot bind Pd.

    • Sulfur Poisoning: The sulfonamide sulfur is binding Pd soft-soft, displacing the ligand.

  • Solution:

    • Rigorous Degassing: Do not just bubble N2; use the freeze-pump-thaw method or vacuum/backfill cycles.

    • Switch to Precatalyst: Stop using

      
       + Ligand. Use BrettPhos Pd G4  to guarantee ligation.
      

Ticket #003: "My reaction works for Aryl Iodides but fails for Aryl Chlorides."

  • Diagnosis: Oxidative Addition Failure .

  • Root Cause: The C-Cl bond is stronger. Your catalyst system isn't electron-rich enough.

  • Solution:

    • Ensure you are using BrettPhos (optimized for chlorides).

    • Add 0.5–1.0 equiv of water (paradoxical, but true). Insight: In some anhydrous systems, trace water helps solubilize the inorganic base (

      
      ), increasing the effective concentration of the sulfonamide anion.
      

Advanced Diagnostics (Visualizing the Fix)

Use this flowchart to diagnose stalled reactions.

Troubleshooting Issue Issue: Low Yield / No Reaction CheckSM Check SM Consumption (LCMS/TLC) Issue->CheckSM SM_Left SM Remains Unchanged CheckSM->SM_Left SM_Gone SM Consumed CheckSM->SM_Gone OxAddFail Oxidative Addition Failure (Cat active species not forming) SM_Left->OxAddFail If Catalyst Black BaseIssue Base too weak/insoluble (Sulfonamide not deprotonated) SM_Left->BaseIssue If Catalyst Soluble SideRxn Protodehalogenation (Ar-H) (Solvent/Hydride issue) SM_Gone->SideRxn Mass = Ar-H Poison Catalyst Poisoning (Sulfur binding) SM_Gone->Poison Complex Mixture

Figure 2: Diagnostic logic tree for troubleshooting failed N-arylation attempts.

References & Authority

  • Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work establishing BrettPhos utility for difficult N-couplings).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: a ‘user’s guide’." Chemical Science, 2(1), 27-50. (The definitive guide on ligand selection).

  • Correa, A., & Bolm, C. (2007). "Iron-catalyzed N-arylation of nitrogen nucleophiles." Angewandte Chemie International Edition, 46(46), 8862-8865. (Alternative metal pathways).

  • Nasrollahzadeh, M., et al. (2014). "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water."[4] Synlett, 25, 505-508.[4] (Green chemistry/Chan-Lam approach).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation. This guide is for research purposes only.

Sources

Considerations for scaling up laboratory synthesis of specialty chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Valley of Death" in Chemical Synthesis

Colleagues, scaling a reaction from a 100 mL round-bottom flask to a 50 L reactor is not merely a matter of multiplication; it is a translation between two different physical worlds. At the bench, you are the master of heat and mass transfer. At scale, physics takes over.

This guide is structured as a Tier 3 Technical Support Repository . It addresses the four most common "failure modes" we encounter during tech transfer: Thermal Safety, Mixing/Mass Transfer, Crystallization, and Regulatory Compliance.

Ticket #001: Thermal Safety & Runaway Reactions

Status: [CRITICAL] User Issue: "My reaction was mild at 5g. At 200g, it triggered the rupture disk. Why did the exotherm behave differently?"

Root Cause Analysis: The Surface-to-Volume Trap

The primary culprit is the Surface Area-to-Volume Ratio (


) .
  • Bench Scale: High

    
    . Heat dissipates faster than it is generated. The reaction is kinetically controlled.
    
  • Pilot Scale: Low

    
    . Heat generation scales with volume (
    
    
    
    ), but cooling capacity scales only with surface area (
    
    
    ). The reaction becomes heat-transfer controlled.

If the rate of heat production (


) exceeds the rate of heat removal (

), the temperature rises, exponentially increasing the reaction rate (Arrhenius Law), leading to a thermal runaway.
Diagnostic Protocol: The Safety Hierarchy

Before scaling beyond 10g, you must validate the process using the following workflow:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Identify the "Onset Temperature" (

      
      ) and total energy release (
      
      
      
      ).
    • Rule of Thumb: If

      
      , the potential for a hazardous runaway exists.
      
  • Reaction Calorimetry (RC1):

    • Purpose: Measure the heat release rate (

      
      ) under isothermal conditions and determine the Adiabatic Temperature Rise (
      
      
      
      )
      .
    • Calculation:

      
      
      
      • (Where

        
         = Concentration, 
        
        
        
        = Specific heat capacity).
    • Critical Limit: If

      
       (from DSC), the process is UNSAFE  for scale-up without modification (e.g., dosing control).
      
Visual Workflow: Safety Assessment Logic

SafetyAssessment Start Start Scale-Up Assessment DSC Step 1: Run DSC (Screening) Start->DSC CheckEnergy Is DeltaH > 100 J/g? DSC->CheckEnergy RC1 Step 2: Run RC1 (Simulation) CheckEnergy->RC1 Yes (>100 J/g) Proceed Proceed to Pilot Scale CheckEnergy->Proceed No (<100 J/g) CalcMTSR Calculate MTSR (Max Temp Synthesis Reaction) RC1->CalcMTSR CheckSafe Is MTSR < T(onset)? CalcMTSR->CheckSafe CheckSafe->Proceed Yes (Safe) Redesign STOP: Redesign Process (Change Dosing/Solvent) CheckSafe->Redesign No (Hazard)

Figure 1: Go/No-Go decision tree for thermal safety assessment based on Stoessel’s criticality classes.

Ticket #002: Yield Loss & Impurity Profiles

Status: [RESOLVED] User Issue: "The reaction takes 4 hours instead of 1, and the impurity profile changed. We are using the same stoichiometry."

Root Cause Analysis: Mixing Regimes & The Damköhler Number

At the bench, magnetic stir bars provide intense local mixing. At scale, mixing times (


) increase significantly.[1] You have likely moved from a Chemical Regime  to a Mass Transfer Regime .

To diagnose this, we calculate the Damköhler Number (


) :


  • If

    
    :  The reaction is slow; mixing is fast. The system is chemically controlled (Good for scale-up).
    
  • If

    
    :  The reaction is fast; mixing is slow. Gradients form, causing side reactions and impurities.[2]
    
Troubleshooting Table: Mixing Scaling Rules
Parameter to MaintainFormula (Turbulent)ConsequenceBest For
Constant Power/Vol (

)

Tip speed increases; Mixing time increases.Mass transfer limited reactions (Gas-Liquid).
Constant Tip Speed (

)


drops significantly; Mixing energy drops.
Shear-sensitive biologicals or crystallizations.
Constant Reynolds (

)

Power input drops drastically.Rarely used; only for maintaining fluid flow patterns.
  • 
      = Agitator Speed (RPM)
    
  • 
      = Impeller Diameter[1][3]
    

Solution: For most fast chemical reactions, aim for Constant


  to maintain mass transfer rates (

), but be aware that shear at the tip will increase.

Ticket #003: Work-up Bottlenecks (Oiling Out)

Status: [OPEN] User Issue: "During crystallization, the solution turned milky/oily instead of forming crystals. Filtration is impossible."

Root Cause Analysis: Liquid-Liquid Phase Separation (LLPS)

"Oiling out" occurs when the metastable limit of the solution is exceeded, but the system enters a region where a second liquid phase is more stable than the solid phase.[4] This is common when:

  • Supersaturation is generated too quickly (e.g., rapid cooling or anti-solvent addition).

  • Impurities lower the melting point of the product.

Remediation Protocol: The Metastable Zone Width (MSZW)

You must map the MSZW. Scale-up generally narrows the MSZW due to poorer mixing and local supersaturation "hotspots."

  • Seed the Batch: Never rely on spontaneous nucleation at scale. Add 0.5–1.0 wt% seed crystals at the top of the metastable zone.

  • Controlled Cooling: Use a cubic cooling profile (slow at first, faster later) rather than linear cooling.

    • Linear:

      
       (Causes supersaturation spike).
      
    • Cubic: Maintains constant supersaturation, favoring growth over nucleation.

Visual Workflow: Oiling Out vs. Crystallization

CrystallizationPath Solution Homogeneous Solution Cooling Cooling / Anti-solvent Solution->Cooling Metastable Metastable Zone Cooling->Metastable OilingOut Oiling Out (LLPS) (Impurity Trap) Metastable->OilingOut High Supersaturation or Impurities Nucleation Nucleation (Crystal Formation) Metastable->Nucleation Seeding + Controlled Cooling Amorphous Amorphous/Gum (Filtration Failure) OilingOut->Amorphous Crystalline Pure Crystals (Easy Filtration) Nucleation->Crystalline

Figure 2: Thermodynamic pathways differentiating successful crystallization from oiling out.

Ticket #004: Regulatory Compliance (Solvents)

Status: [MANDATORY CHECK] User Issue: "Can we keep using Dichloromethane (DCM) and Dioxane in the pilot batch?"

Regulatory Constraint: ICH Q3C (R9)

As of the 2024 revision of the ICH Q3C Guideline , regulatory bodies are tightening controls on Class 1 and Class 2 solvents.[5]

  • Class 1 (Avoid): Benzene, Carbon Tetrachloride.[5] (Unacceptable toxicity).

  • Class 2 (Limit): DCM, Methanol, Toluene. (PDE limits apply).

    • DCM Limit: 6.0 mg/day (600 ppm).

  • Class 3 (Preferred): Ethanol, Acetone, Ethyl Acetate. (Low toxicity).[6]

Action Item: If you use a Class 2 solvent, you must demonstrate:

  • Necessity: Why Class 3 solvents failed.

  • Purge Capability: Proof (via GC-HS) that the drying step removes the solvent to below PDE limits.

Recommendation: Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate where possible during the optimization phase, before tech transfer.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive guide on criticality classes and RC1 usage).

  • Paul, E. L., Atiemo-Obeng, V. A., & Kresta, S. M. (2004). Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience. (Source for

    
     and Tip Speed scaling rules). 
    
  • International Council for Harmonisation (ICH). (2024).[6][7] Q3C(R9): Impurities: Guideline for Residual Solvents. (Current regulatory standard for solvent selection).[5]

  • Lindenberg, C., et al. (2009). "Oiling Out and Agglomeration in Crystallization."[8][9] Organic Process Research & Development, 13(6). (Mechanisms of LLPS).

Sources

Validation & Comparative

Bridging the Translational Gap: In Vivo Validation of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Valley of Death

The "Valley of Death" in drug discovery is quantified by a staggering statistic: approximately 90% of drug candidates entering clinical trials fail , often due to a lack of efficacy that was not predicted by preclinical models.[1]

For the drug development professional, the transition from in vitro (petri dish) to in vivo (animal model) is the single most critical risk-reduction step. It is not merely about reproducing a phenotype; it is about validating the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship . A compound that kills cells at 10 nM in culture is useless if the maximum tolerated dose in a mouse only achieves 2 nM plasma exposure.

This guide moves beyond basic protocols to provide a strategic framework for selecting the right validation model and executing a self-validating efficacy study.

Strategic Framework: The Pharmacodynamic IVIVC

While the FDA defines IVIVC (In Vitro-In Vivo Correlation) primarily for dissolution kinetics in formulation (FDA Guidance 1997), discovery scientists must adapt this concept to efficacy translation .

The Core Question: Does the in vivo unbound plasma concentration (


) cover the in vitro IC90 or EC50 for the required duration?
Visualizing the Translational Workflow

The following diagram outlines the decision logic for validating an experimental compound, moving from hit identification to the correct in vivo model.

Translational_Workflow Hit In Vitro Hit (IC50 < 100nM) PK ADME/PK Profiling (Microsomal Stability, Bioavailability) Hit->PK Decision Is Exposure > IC90? PK->Decision Decision->Hit No (Optimize Chem) Model_Select Select In Vivo Model Decision->Model_Select Yes CDX CDX Model (High Throughput) Model_Select->CDX Cytotoxic/Targeted Syngeneic Syngeneic Model (Immuno-Oncology) Model_Select->Syngeneic Immunomodulator PDX PDX Model (High Translatability) Model_Select->PDX Clinical Predictability Validation Efficacy Study (TGI & Survival) CDX->Validation Syngeneic->Validation PDX->Validation

Figure 1: Decision logic for moving from in vitro hits to the appropriate in vivo validation model.

Comparative Analysis: Selecting the Right Model

Choosing the wrong model yields "false positives"—drugs that work in the mouse but fail in humans.

Table 1: Comparative Efficacy Models
FeatureCell-Derived Xenograft (CDX) Syngeneic Model Patient-Derived Xenograft (PDX)
Source Immortalized human cell lines (e.g., HeLa, MCF-7)Mouse tumor lines in immunocompetent miceFresh human tumor tissue implanted directly
Immune System Compromised (Nude/SCID/NSG)Intact (C57BL/6, BALB/c)Compromised (unless Humanized)
Heterogeneity Low (Clonal selection artifacts)Low to ModerateHigh (Retains patient stroma/architecture)
Predictive Value Low (Good for mechanism check)High for Checkpoint InhibitorsHighest (Correlates with clinical response)
Cost/Speed Low Cost / Fast (2-4 weeks)Low Cost / FastHigh Cost / Slow (Months)
Best Use Case Early screening of cytotoxic agentsImmuno-oncology (PD-1/PD-L1)Late-stage validation & biomarker discovery

Expert Insight:

  • Use CDX when you simply need to confirm that your drug engages its target in vivo (PK/PD proof of concept).

  • Use PDX when you need to predict clinical efficacy or identify responder populations. PDX models have been shown to maintain the genetic and histological characteristics of the original patient tumor for multiple passages.

Protocol: The "Gold Standard" Efficacy Study

A poorly designed study is worse than no study because it generates misleading data. This protocol focuses on Tumor Growth Inhibition (TGI) , the standard metric for oncology efficacy.

Step 1: Cell/Tissue Preparation
  • CDX: Harvest cells in exponential growth phase. Viability must be >95% (Trypan Blue exclusion). Resuspend in 50% Matrigel to support architecture.

  • PDX: Passaging must occur in vivo. Never culture PDX tumors on plastic, as this selects for specific clones and destroys heterogeneity.

Step 2: Implantation & The "Rolling" Randomization

Critical Failure Point: Do not randomize animals on Day 0 (implantation day).

  • Protocol: Implant

    
     mice for a required 
    
    
    
    study (10 per group).
  • Wait: Allow tumors to reach a standardized volume (e.g., 100–150 mm³).

  • Randomize: As tumors reach the target size, randomize them into treatment groups using a randomized block design to ensure equal average tumor volumes across groups.

  • Discard: Outliers (tumors that are too small or too fast-growing) are excluded before dosing begins.

Step 3: Dosing & Measurement[2]
  • Dosing: Must be adjusted by body weight (mg/kg) unless a fixed dose is pharmacokinetically justified.

  • Measurement: Caliper measurement 2-3 times weekly.

    • Formula:

      
      [2][3]
      
  • Humane Endpoints: Euthanize if tumor burden exceeds 10% of body weight or if ulceration occurs.

Step 4: Data Calculation (TGI)

Tumor Growth Inhibition is calculated at the end of the study (e.g., Day 21).


[2]
  • 
    : Treated Group Mean
    
  • 
    : Control (Vehicle) Group Mean
    

Data Presentation & Interpretation

You must present your data to show not just "significance" but "biological relevance."

Table 2: Example Efficacy Data Set (Mock Data)

Study: Novel Kinase Inhibitor (NKI-101) in Lung Cancer CDX Model

GroupDose (mg/kg)Mean Tumor Vol (mm³) [Day 21]% TGIp-value (vs Vehicle)Interpretation
Vehicle -

--Normal Growth
NKI-101 10

12%> 0.05 (ns)Ineffective (Below exposure threshold)
NKI-101 30

52% < 0.01 (**)Stasis (Correlates with IC50 coverage)
NKI-101 100

80% < 0.001 () Regression (Exceeds IC90 coverage)
Standard 50

76%< 0.001 ()Positive Control Validated

Analysis: The 10 mg/kg dose failed despite working in vitro. A subsequent PK analysis likely reveals that the


 at 10 mg/kg dropped below the cellular IC50, allowing tumor recovery between doses.
Visualizing the Mechanism (PK/PD)

To prove the efficacy is real (and not off-target toxicity), you must link dose to molecular effect.

PK_PD_Link Dose Dose Administered (mg/kg) Exposure Plasma Exposure (AUC / Cmax) Dose->Exposure PK Target Target Occupancy (Phospho-Western) Exposure->Target Binding BioResponse Biomarker Response (Apoptosis/Ki67) Target->BioResponse Signaling TumorSize Tumor Growth Inhibition BioResponse->TumorSize Efficacy

Figure 2: The chain of causality. Efficacy (Tumor Size) must be supported by evidence of Exposure and Target Engagement.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[4][5][6][7][Link]

  • Wong, C.H., et al. (2019). Estimation of clinical trial success rates and related parameters. Biostatistics. (Discusses the 90% failure rate and translational gap). [Link]

  • National Cancer Institute (NCI). (2024). Patient-Derived Xenograft (PDX) Models.[8][9][10][11][12] (Standard protocols for PDX handling). [Link]

  • Hunsberger, S., et al. (2023).[13] Design and Analysis of Xenograft Studies. Journal of Biopharmaceutical Statistics. (Statistical best practices for TGI and randomization).

  • Charles River Laboratories. (2023). Comparison of CDX, PDX, and Syngeneic Models.[Link][13]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Definition

In the development of antimicrobial agents, sulfonamides represent a masterclass in Structure-Activity Relationship (SAR) optimization. While the fundamental scaffold—p-aminobenzenesulfonamide—remains constant, subtle modifications at the


 position dictate the difference between a historical artifact (Sulfanilamide) and a clinical staple (Sulfamethoxazole).

This guide objectively compares the SAR of three distinct sulfonamide generations: Sulfanilamide (Prototype) , Sulfadiazine (Pyrimidine analog) , and Sulfamethoxazole (Isoxazole analog) . We analyze how structural divergence influences pKa, protein binding, and antibacterial potency, supported by validated experimental protocols.

The Core Pharmacophore

All active sulfonamides share a minimum structural requirement:

  • Benzene Ring: Essential for lipophilicity and enzyme binding.

  • 
    -Amino Group:  Must be unsubstituted (free 
    
    
    
    ) and para to the sulfonamide group to mimic p-aminobenzoic acid (PABA).
  • Sulfonamide Group (

    
    ):  The bioisostere of the carboxylic acid in PABA.
    

Mechanistic Foundation: The PABA Mimicry

To understand the SAR, one must understand the target. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1] They mimic the natural substrate, PABA, blocking the synthesis of dihydropteroic acid—a precursor to folic acid (Vitamin B9).[2]

Pathway Visualization

Figure 1: The Folate Synthesis Pathway and Sulfonamide Intervention Points.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Diphosphate Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfonamide SULFONAMIDE (Inhibitor) Sulfonamide->DHPS Competitive Inhibition Folate Dihydrofolic Acid DHP->Folate DNA DNA/RNA Synthesis Folate->DNA

Caption: Sulfonamides competitively inhibit DHPS, preventing the condensation of Pteridine and PABA.[1][2] Note: Mammalian cells lack DHPS and uptake folate directly, ensuring selective toxicity.

Comparative SAR Analysis

The critical differentiator among sulfonamide analogs is the substituent at the


 position (the sulfonamide nitrogen).[3][4] This substitution alters the acid dissociation constant (pKa) , which governs the drug's ability to penetrate bacterial membranes and bind to the enzyme.
The Cowles-Brueckner Theory (The Bell-Shaped Curve)

For maximum potency, a sulfonamide must dissociate to achieve a specific ionization balance:

  • Unionized Form: Required to cross the bacterial cell membrane (lipophilic).

  • Ionized Form: Required to bind the DHPS enzyme (mimicking the ionized PABA carboxylate).

Optimal pKa Range: 6.6 – 7.4 (Physiological pH).[4]

Table 1: Structural and Physicochemical Comparison
FeatureSulfanilamide Sulfadiazine (SDZ) Sulfamethoxazole (SMX)

Substituent
Hydrogen (None)Pyrimidine Ring5-Methylisoxazole Ring
pKa ~10.4~6.5~5.7 – 6.1
Ionization at pH 7.4 < 1% (Mostly Unionized)~80-90% (High Ionization)> 90% (High Ionization)
Protein Binding Low (~15%)Moderate (~20-45%)High (~70%)
Half-Life (

)
8-10 hours10-17 hours10-12 hours
Relative Potency Low (Baseline)HighHigh
Primary Indication Historical / TopicalToxoplasmosis / CNSUTIs (w/ Trimethoprim)
Analysis of Data
  • Sulfanilamide (pKa 10.4): At physiological pH, it is almost entirely unionized. While it crosses membranes well, it binds poorly to DHPS. High doses are required for efficacy, leading to toxicity.

  • Sulfadiazine (pKa 6.5): The pyrimidine ring withdraws electrons, increasing the acidity of the

    
     proton. The pKa sits exactly in the optimal range. It balances transport (unionized) and binding (ionized), making it significantly more potent than sulfanilamide.
    
  • Sulfamethoxazole (pKa ~6.0): The isoxazole ring is also electron-withdrawing. Its slightly lower pKa means it is highly ionized in blood. Its high protein binding limits its distribution volume compared to SDZ, but it is highly effective in urine where pH varies.

Experimental Validation Protocols

As a scientist, you must validate these theoretical pKa/activity relationships in the lab. Below are two self-validating protocols.

Protocol A: Determination of pKa (Potentiometric Titration)

Objective: To verify the electron-withdrawing effect of


 substituents.
  • Preparation: Dissolve 0.01 M of the sulfonamide analog in carbonate-free distilled water. If solubility is poor (e.g., SDZ), use a known excess of 0.1 M NaOH to dissolve, then back-titrate.

  • Titration: Titrate with 0.1 M HCl (if back-titrating) or 0.1 M NaOH (if direct) using a calibrated pH meter with a glass electrode.

  • Data Processing: Plot pH vs. Volume of Titrant. Determine the inflection point (equivalence point).

  • Calculation: Use the Henderson-Hasselbalch equation. At the half-equivalence point,

    
    .
    
    • Validation Check: Ensure temperature is constant (25°C), as pKa is temperature-dependent.

Protocol B: MIC Determination (Broth Microdilution)

Objective: To quantify antibacterial potency against E. coli.

Critical Control: You must use Mueller-Hinton Broth (MHB) . Standard nutrient broths contain thymine and p-aminobenzoic acid, which bypass the sulfonamide blockade and yield false resistance results.

  • Inoculum Prep: Prepare a suspension of E. coli (ATCC 25922) to a 0.5 McFarland standard. Dilute 1:100 in MHB.[5]

  • Drug Dilution: Prepare serial 2-fold dilutions of Sulfanilamide, SDZ, and SMX in 96-well plates. Range: 0.25 µg/mL to 512 µg/mL.

  • Incubation: Add inoculum. Incubate at 35°C for 16–20 hours.

  • Readout: Identify the lowest concentration with no visible growth (MIC).

    • Expected Result: SMX and SDZ should show MICs in the range of 8–64 µg/mL (strain dependent), while Sulfanilamide will likely exceed 128 µg/mL.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating Sulfonamide SAR.

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Biological Assay Synth Analog Synthesis (N1 Modification) Purify Recrystallization Synth->Purify pKa pKa Determination (Potentiometric) Purify->pKa Dilution Serial Dilution (0.25 - 512 µg/mL) pKa->Dilution Correlate Data Media Media Prep (Thymine-Free MHB) Media->Dilution Incubate Incubation (35°C, 18h) Dilution->Incubate Read MIC Readout Incubate->Read

Caption: The workflow connects physicochemical characterization (pKa) directly to biological output (MIC), ensuring data integrity.

Troubleshooting & Toxicity: The Crystalluria Issue

A major limitation in sulfonamide development is crystalluria (precipitation of drug in the kidneys).

  • Mechanism: The

    
    -acetylated metabolite (formed in the liver) is often less soluble than the parent drug.
    
  • SAR Implication: Sulfadiazine is notorious for this because its acetylated form has low solubility in acidic urine.

  • Mitigation Strategy:

    • Hydration: Increases urine volume.[6]

    • Alkalinization: Taking sodium bicarbonate raises urine pH. Since sulfonamides are acidic (pKa ~6-7), higher pH increases ionization (

      
       form), drastically increasing solubility.
      
    • Triple Sulfas: Historically, mixing three different sulfonamides allowed the total dose to remain high while keeping individual concentrations below their saturation limits (Law of Independent Solubility).

References

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Acharya, T. (2013). "Sulfonamides: Mechanism of Action, Classification, and SAR." Microbe Online.

  • PubChem. (2023). "Sulfamethoxazole Compound Summary." National Library of Medicine.

  • Bell, P. H., & Roblin, R. O. (1942). "Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds." Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to Orthogonal Assay Development: From Primary Hit to Confirmed Lead

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Burden of Proof in High-Throughput Screening

High-Throughput Screening (HTS) is a marvel of modern drug discovery, allowing us to query vast chemical libraries against biological targets at an unprecedented scale.[1][2] Yet, this power comes with a significant challenge: the generation of false positives.[3][4][5] These are compounds that appear active in a primary assay but do not genuinely interact with the target in a meaningful way.[1] Chasing these artifacts is a costly diversion of time, resources, and scientific effort.[5]

This guide is built on a foundational principle of robust science: extraordinary claims require extraordinary evidence. A single HTS "hit" is an extraordinary claim. The "extraordinary evidence" comes from rigorous, multi-faceted confirmation using orthogonal assays. An orthogonal assay is a method designed to measure the same biological endpoint or a related one, but with a fundamentally different technology or principle of detection.[1][6] Its purpose is to differentiate true biological activity from assay-specific interference, thereby ensuring that we advance only the most promising compounds in the drug discovery pipeline.[2][7] Regulatory bodies like the FDA have also highlighted the importance of using orthogonal methods to strengthen analytical data.[6]

This document will guide you through the causality behind experimental choices, providing the technical framework and field-proven insights necessary to design and execute a self-validating system for hit confirmation.

Chapter 1: Deconstructing the False Positive - The "Why" Behind Orthogonal Assays

The primary goal of an HTS campaign is sensitivity and throughput, often at the expense of specificity. This trade-off means that a significant percentage of initial hits, sometimes as high as 95%, can be false positives arising from compound interference with the assay technology itself, rather than true modulation of the biological target.[1] Understanding the origin of these artifacts is the first step in designing a strategy to eliminate them.

The Rogues' Gallery of HTS Artifacts

Assay interference is not random noise; it is often a reproducible, concentration-dependent effect that mimics a true hit.[1] This makes it particularly deceptive.

Source of Interference Mechanism of Action Impact on Assay Signal Recommended Orthogonal Strategy
Compound Fluorescence The compound's intrinsic fluorescence overlaps with the assay's detection wavelength.Creates a false positive signal in fluorescence intensity/polarization assays.Switch to a non-fluorescence-based detection method (e.g., luminescence, AlphaScreen, label-free).
Light Scattering/Quenching Compound aggregates or precipitates, scattering or absorbing excitation/emission light.Can cause either false positives or false negatives depending on the assay format.Use a detection technology less susceptible to light path interference, like AlphaLISA or a biochemical assay with a different readout.[1]
Redox Cycling Compounds undergo oxidation-reduction cycles, generating reactive oxygen species (e.g., H₂O₂) that can interfere with assay enzymes (e.g., luciferase, HRP).Can inhibit or activate reporter enzymes, leading to false signals.Use an orthogonal assay with a non-enzymatic readout or a direct binding assay (e.g., SPR).
Compound Aggregation Compounds form colloidal aggregates that can sequester and denature the target protein, leading to apparent inhibition.A common source of promiscuous, non-specific inhibition.Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer; confirm with a biophysical method like Surface Plasmon Resonance (SPR).
Metal Impurities Contaminating metal ions (e.g., zinc) in the compound sample can directly inhibit the target enzyme.[8]Produces a false-positive inhibitory signal that may appear potent and on-target.[8]Perform the assay in the presence of a chelating agent like TPEN to see if the activity is reversed.[8]
Reagent Reactivity The compound covalently modifies the target protein or other assay components.Can lead to irreversible inhibition that is often non-specific.Test for time-dependent inhibition and confirm hits in a cell-based assay where reactivity may be quenched.

Chapter 2: The Logic of Orthogonal Design - A Multi-Pronged Approach

A robust hit confirmation strategy does not rely on a single secondary assay. Instead, it employs a carefully selected series of assays that interrogate the compound's activity from different angles. The key is to use a method with a different detection principle to confirm the results of the primary screen.[9] This validation can involve biochemical, biophysical, and cell-based assays.[2]

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Lead Advancement PrimaryScreen Primary HTS (e.g., Fluorescence Intensity) HitSelection Initial Hit Selection (Single Concentration) PrimaryScreen->HitSelection Identifies 'Actives' DoseResponse Dose-Response Confirmation (Primary Assay) HitSelection->DoseResponse Filters for Potency OrthogonalAssay Orthogonal Assay 1 (e.g., Label-Free Binding) DoseResponse->OrthogonalAssay Eliminates Technology Artifacts CellBasedAssay Orthogonal Assay 2 (e.g., Functional Cell-Based) OrthogonalAssay->CellBasedAssay Confirms Biological Relevance ConfirmedHit Confirmed Hit / Lead Series CellBasedAssay->ConfirmedHit Validates Mechanism caption Figure 1: High-level workflow for hit confirmation. Orthogonal_Decision Start Primary Assay Hit Q1 Is the primary assay biochemical or cell-based? Start->Q1 Biochem Biochemical Q1->Biochem Biochemical Cell Cell-Based Q1->Cell Cell-Based Q2_Biochem Is the primary assay label-based? Biochem->Q2_Biochem Q2_Cell Does the primary assay measure a proximal event? Cell->Q2_Cell Label Use Label-Free Assay (e.g., SPR, MS, ITC) for binding confirmation. Q2_Biochem->Label Yes NonLabel Use Assay with Different Biochemical Readout (e.g., detect product vs substrate). Q2_Biochem->NonLabel No Proximal Use Assay Measuring Distal Pathway Event (e.g., Gene Expression, Phenotype). Q2_Cell->Proximal Yes Distal Use Direct Target Engagement Assay in cells (e.g., CETSA, NanoBRET). Q2_Cell->Distal No caption Figure 2: Decision tree for selecting an orthogonal assay.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。